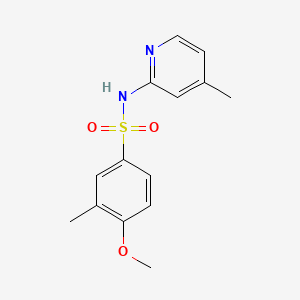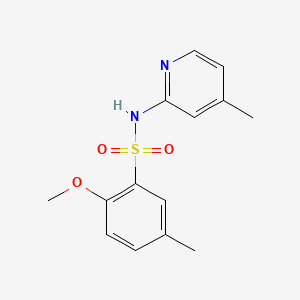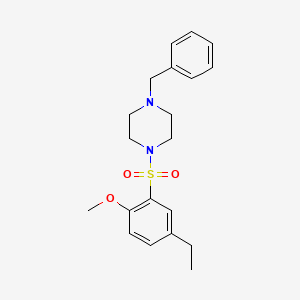
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BEME, and it has gained significant attention in scientific research due to its potential use in the development of novel drugs.
Mecanismo De Acción
The mechanism of action of BEME involves the inhibition of various enzymes and receptors involved in cancer growth, inflammation, and neurological disorders. BEME has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, BEME has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
BEME has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, BEME has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BEME has several advantages for use in lab experiments. It is a cost-effective compound that is readily available and has a high yield. It also has a wide range of potential applications in various fields of research. However, BEME has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate safety measures when handling BEME in lab experiments.
Direcciones Futuras
There are several future directions for research on BEME. One potential direction is the development of BEME-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the potential synergistic effects of BEME with other drugs or compounds. Additionally, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes. Finally, more studies are needed to investigate the potential side effects of BEME and its long-term safety profile.
Conclusion:
In conclusion, BEME is a promising compound for scientific research due to its potential use in the development of novel drugs. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has a well-established synthesis method, and it has several advantages for use in lab experiments. However, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes, as well as its potential side effects and long-term safety profile.
Métodos De Síntesis
The synthesis of BEME involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base catalyst, followed by the addition of benzyl bromide. The reaction mixture is then stirred at room temperature, and the resulting product is purified using chromatography techniques. The yield of BEME is typically high, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
BEME has been extensively studied for its potential use in the development of drugs for various medical conditions. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BEME has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-benzyl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-9-10-19(25-2)20(15-17)26(23,24)22-13-11-21(12-14-22)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVAFSAJGEEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B604802.png)
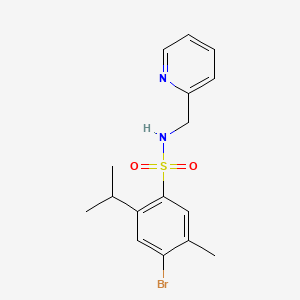
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604808.png)
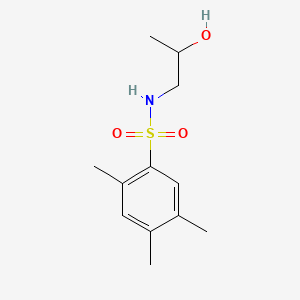
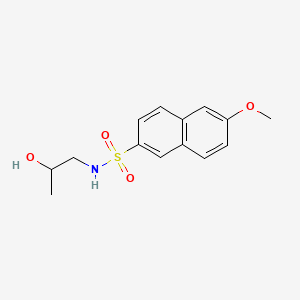
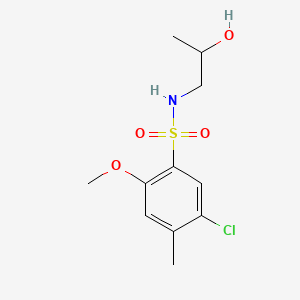
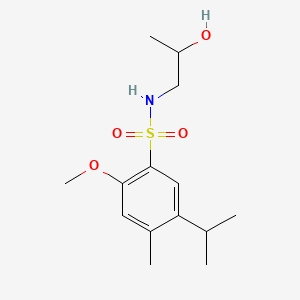
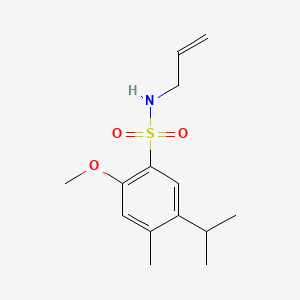
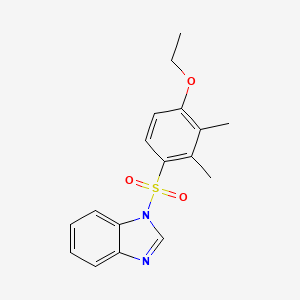
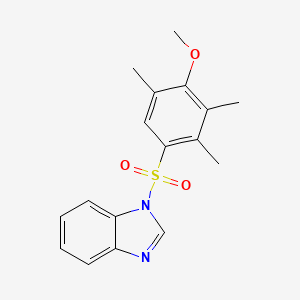
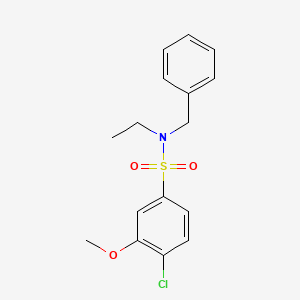
![4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazole](/img/structure/B604822.png)
